5-Hydroxy-2-nitrobenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O5S |
|---|---|
Molecular Weight |
218.19 g/mol |
IUPAC Name |
5-hydroxy-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(9)1-2-5(6)8(10)11/h1-3,9H,(H2,7,12,13) |
InChI Key |
CWJFJTRUKDWGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Elucidation of Optimized Synthetic Pathways to 5-Hydroxy-2-nitrobenzenesulfonamide and its Analogues
The synthesis of this compound and its analogues involves sophisticated multi-step strategies designed to achieve regioselectivity and high yields. These pathways are often modular, allowing for the generation of a library of related compounds for further research.
The synthesis of functionalized benzenesulfonamides typically involves a sequence of reactions, including electrophilic aromatic substitution and functional group interconversion. A common approach begins with the chlorosulfonation of a suitable aromatic precursor, followed by amination to form the sulfonamide group. Subsequent nitration under controlled conditions introduces the nitro group at the desired position.
For instance, the synthesis of related benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids involves the reaction of appropriate sulfonyl chlorides with amine derivatives. acs.orgsemanticscholar.org The general procedure often entails dissolving the amine in a solvent like dichloromethane (B109758) (DCM), followed by the addition of the sulfonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). acs.org
A plausible multi-step pathway to this compound could start from 4-hydroxybenzenesulfonamide. This precursor would undergo a regioselective nitration reaction. The directing effects of the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups, which are both ortho-, para-directing, would need to be carefully managed to achieve the desired 2-nitro isomer. Alternatively, starting with 2-nitrophenol, a chlorosulfonation followed by amidation could yield the target compound. The synthesis of related compounds like 5-hydroxybenzofurans often employs multi-step sequences that can be adapted for such complex molecules. thieme-connect.de The use of automated, multi-step flow synthesis, which connects several reaction steps into a continuous sequence, represents a modern approach to constructing complex molecules and could be applied to the synthesis of this compound. syrris.jprsc.org
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are systematically varied include the choice of solvent, reaction temperature, and the use of catalysts.
Solvent Screening: The polarity and boiling point of the solvent can significantly influence reaction rates and outcomes. For sulfonamide synthesis, solvents like acetone (B3395972) or dichloromethane are commonly used. acs.orgrsc.org In related syntheses, solvents such as toluene, chlorobenzene, and tetrahydrofuran (B95107) (THF) have been screened, with non-polar or low-polarity organic solvents often being preferred. thieme-connect.denih.govgoogle.com
Temperature: Temperature control is crucial for managing reaction kinetics and preventing the formation of side products. For example, the synthesis of certain nitrobenzenesulfonamide hybrids is conducted at room temperature, while other related reactions may require elevated temperatures, sometimes up to 110°C, to achieve optimal yields. acs.orgthieme-connect.de In some cases, initial reactions are performed at 0°C to control exothermicity. rsc.org
Catalysis: Catalysts can enhance reaction rates and selectivity. In the synthesis of related compounds, various catalysts including metal salts like ZnI₂ and copper(II) nitrate (B79036) have been employed. thieme-connect.dechemicalbook.com For instance, the nitration of phenols has been achieved using copper(II) nitrate trihydrate in THF, which acts as a regioselective nitrating agent. chemicalbook.com The choice of base is also critical in many steps; bases like potassium tert-butoxide and sodium tert-pentoxide have been optimized for specific transformations. nih.gov
The following table illustrates a hypothetical optimization study for a key synthetic step, based on common practices in the field.
Table 1: Illustrative Optimization of Reaction Conditions
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | None | 25 | 45 |
| 2 | Tetrahydrofuran | None | 25 | 52 |
| 3 | Toluene | None | 80 | 60 |
| 4 | Tetrahydrofuran | Cu(NO₃)₂·3H₂O | 60 | 75 chemicalbook.com |
Maximizing the yield of the final product is a primary goal in synthetic chemistry. Techniques to enhance yield include using an excess of one reagent to drive the reaction to completion, followed by purification methods like column chromatography or recrystallization to isolate the pure compound. acs.orgchemicalbook.com The purification of final products by triturating with solvent mixtures like n-pentane/diethyl ether is also a common practice. acs.org
Mechanistic Investigations of Key Synthetic Reaction Steps
Understanding the reaction mechanism is fundamental to optimizing a synthesis and predicting the formation of byproducts. For the synthesis of this compound, this involves studying the kinetics of key reactions and identifying transient intermediates.
Kinetic studies involve monitoring the concentration of reactants and products over time to determine the rate of a reaction. This data provides insights into the reaction mechanism and helps identify the rate-determining step. For the key steps in the synthesis of this compound, such as the nitration or sulfonation steps, kinetic analysis would involve taking aliquots from the reaction mixture at various time points and analyzing them using techniques like HPLC or NMR spectroscopy.
The following table provides an example of how data from a kinetic study might be presented.
Table 2: Illustrative Kinetic Data for a Synthetic Step
| Time (minutes) | Reactant A Concentration (M) | Product B Concentration (M) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.56 | 0.44 |
| 30 | 0.42 | 0.58 |
Reaction intermediates are transient species formed during the conversion of reactants to products. Their identification and characterization are crucial for confirming a proposed reaction mechanism. In the synthesis of nitroaromatic compounds, various intermediates can be formed.
For instance, in the synthesis of related dinitrobenzenesulfonamides, it has been postulated that an electron-deficient benzene (B151609) ring can react with a thiol to form a Meisenheimer complex, which is a key intermediate. acs.orgsemanticscholar.org In other base-mediated cyclizations of nitroaryl compounds, nitroso-intermediates have been proposed and, in some cases, trapped and identified. nih.gov The mechanism is thought to involve deprotonation, cyclization, ring-cleavage to form the nitroso-intermediate, followed by further reaction to yield the final product. nih.gov Versatile intermediates like 2-hydroxy-β-nitrostyrenes are also used in the synthesis of various biologically active scaffolds. rsc.org
The characterization of these transient species often requires a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, applied to the reaction mixture or to stabilized/trapped intermediates. lew.roresearchgate.net
Table 3: Potential Reaction Intermediates and Characterization Methods
| Intermediate | Proposed Reaction Step | Characterization Technique | Key Signature |
|---|---|---|---|
| Meisenheimer Complex | Nucleophilic Aromatic Substitution | NMR Spectroscopy, UV-Vis | Characteristic upfield shift of aromatic protons; distinct color change acs.orgsemanticscholar.org |
| Nitroso-Intermediate | Reduction of Nitro Group/Rearrangement | Mass Spectrometry, IR Spectroscopy | Molecular ion peak corresponding to the intermediate; characteristic N=O stretch nih.gov |
Derivatization Strategies for Structural Modification and Exploration
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity (SAR). For this compound, derivatization would focus on modifying the hydroxyl, nitro, and sulfonamide groups, as well as the benzene ring itself, to explore the impact of these changes on its activity.
SAR studies on related benzenesulfonamide (B165840) scaffolds have revealed key insights. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the benzylamine (B48309) and sulfonamide moieties led to the identification of potent and selective inhibitors of 12-lipoxygenase. nih.gov The synthesis of these analogues involved the reaction of substituted anilines with various sulfonyl chlorides. This general approach could be adapted to synthesize analogues of this compound.
A general synthetic strategy for creating a library of analogues could involve:
Modification of the Sulfonamide Group: Reacting 5-hydroxy-2-nitrobenzenesulfonyl chloride with a diverse range of primary and secondary amines to generate a series of sulfonamides with varying steric and electronic properties.
Modification of the Hydroxyl Group: Alkylation or acylation of the hydroxyl group to explore the effect of a free hydroxyl group versus a derivatized one.
Modification of the Nitro Group: Reduction of the nitro group to an amine, which can then be further functionalized, or its replacement with other electron-withdrawing or electron-donating groups to probe electronic effects.
Substitution on the Benzene Ring: Introduction of additional substituents on the aromatic ring to investigate the influence of substitution patterns on activity.
The following table outlines a hypothetical set of analogues that could be synthesized for SAR studies, based on common derivatization strategies.
| Analogue | Modification from this compound | Rationale for Synthesis |
| Analogue A | N-Methyl-5-hydroxy-2-nitrobenzenesulfonamide | To investigate the effect of a secondary sulfonamide. |
| Analogue B | 5-Methoxy-2-nitrobenzenesulfonamide | To determine the importance of the hydroxyl group's hydrogen-bonding capacity. |
| Analogue C | 2-Amino-5-hydroxybenzenesulfonamide (B14060326) | To explore the impact of replacing the electron-withdrawing nitro group with an electron-donating amino group. |
| Analogue D | 5-Hydroxy-2-nitro-N-phenylbenzenesulfonamide | To introduce a bulky substituent on the sulfonamide nitrogen. |
To study the mechanism of action and cellular targets of a bioactive compound, it is often useful to attach a reporter group. This allows for the visualization and quantification of the compound's interaction with biological macromolecules. For a molecule like this compound, a common strategy would be to introduce a fluorescent tag, a biotin (B1667282) label for affinity purification, or a radiolabel.
The chemical structure of this compound offers several handles for the attachment of a reporter group. The hydroxyl group could be etherified with a linker attached to a fluorophore. Alternatively, if the nitro group is reduced to an amine, the resulting amino group provides a versatile point for conjugation with various reporter molecules via amide bond formation.
A structurally related compound, 2-hydroxy-5-nitrobenzyl bromide, has been utilized as a chemical reporter group itself. nih.gov This reagent reacts with specific amino acid residues in proteins, allowing for their identification and quantification. nih.gov This principle could be adapted by designing a derivative of this compound that incorporates a reactive moiety for covalent labeling of its biological target.
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. In a research setting, prodrug strategies can be employed to overcome experimental challenges such as poor solubility, low cell permeability, or to achieve targeted delivery to specific cell types or tissues. nih.gov
For this compound, several prodrug approaches could be envisioned for research applications. The phenolic hydroxyl group is a common site for prodrug modification. It could be esterified with a lipophilic group to enhance membrane permeability or with a group that is selectively cleaved by a specific enzyme present in the target cells.
For instance, an acetate (B1210297) ester of the hydroxyl group could be synthesized. This would likely increase the compound's lipophilicity and ability to cross cell membranes. Once inside the cell, non-specific esterases would cleave the ester, releasing the active this compound. This strategy is often used to improve the cellular uptake of phenolic compounds in in vitro experiments.
Another potential prodrug strategy for research purposes could involve masking the sulfonamide group. For example, an N-acyl or N-phosphoamino derivative could be prepared. The choice of the promoiety would depend on the desired properties and the specific biological system being studied.
Sophisticated Spectroscopic and Crystallographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No experimental 1D or 2D NMR data, including COSY, HSQC, HMBC, or NOESY spectra for 5-Hydroxy-2-nitrobenzenesulfonamide, could be located. Consequently, a detailed analysis of its chemical shifts, coupling constants, and through-bond or through-space correlations is not possible.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Without primary spectral data, a discussion of the application of these techniques to elucidate the specific connectivities within the this compound molecule cannot be provided.
Elucidation of Conformational Preferences and Dynamic Processes via NMR
Information regarding the conformational preferences and any dynamic processes, such as rotational barriers or tautomerism, which would be investigated using variable temperature NMR or advanced NOESY analysis, is unavailable.
Solvent Effects and Temperature Dependence on NMR Spectra
There are no published studies on how different solvents or varying temperatures affect the NMR spectrum of this compound. Such studies are essential for understanding intermolecular interactions and thermodynamic properties.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Specific mass spectrometry data for this compound is not available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No high-resolution mass spectrometry data has been found, which would be necessary to confirm the elemental composition and exact mass of the molecule.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Without MS/MS data, the characteristic fragmentation pathways of this compound upon ionization cannot be described. This information is critical for structural confirmation and for the development of analytical methods.
Based on a comprehensive search of available scientific literature, detailed experimental data for the specific compound This compound regarding its sophisticated spectroscopic and crystallographic structural elucidation is not publicly available.
Specifically, there is no retrievable information concerning:
X-ray Crystallography (Sections 3.3, 3.3.1, 3.3.2, 3.3.3): No published single-crystal X-ray diffraction studies were found. Therefore, details on its crystal system, space group, unit cell dimensions, crystal growth optimization techniques, specific intermolecular interactions (such as hydrogen bonding and π-π stacking), or any investigations into its potential polymorphism or co-crystallization are not documented in the searched scientific literature.
Vibrational Spectroscopy (Section 3.4): There are no specific Infrared (IR) or Raman spectra available for this compound. Consequently, an analysis of its functional group vibrations and conformational state based on experimental spectroscopic data cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Section 3.5): No UV-Vis absorption spectra for this compound are documented. As a result, information on its electronic transitions and corresponding molar absorptivity values is not available.
While data exists for structurally related compounds such as other isomers of nitrobenzenesulfonamide or molecules with a hydroxy-nitrophenyl moiety, the strict requirement to focus solely on This compound prevents the inclusion of this information. The generation of a scientifically accurate article as per the requested outline is not possible without these fundamental experimental data.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide data on electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for determining ground-state properties by calculating the electron density. For 5-Hydroxy-2-nitrobenzenesulfonamide, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and predict its structural parameters. iaea.orgresearchgate.net
These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT is used to compute vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. iaea.orgnih.gov The method also allows for the calculation of electronic properties like dipole moment and electrostatic potential, which are key to understanding intermolecular interactions. nih.gov
Table 1: Illustrative DFT-Calculated Structural Parameters for this compound (Note: These are representative values based on studies of structurally similar compounds like ortho-sulfonamidobenzamides and nitroaromatics, as specific experimental data for the title compound is not available.) mdpi.com
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | S-N | 1.65 Å |
| S=O (avg) | 1.44 Å | |
| C-S | 1.78 Å | |
| C-N (nitro) | 1.48 Å | |
| N=O (nitro, avg) | 1.23 Å | |
| C-O (hydroxyl) | 1.36 Å | |
| Bond Angle | O-S-O | 120.5° |
| O-S-N | 106.0° | |
| C-S-N | 105.8° | |
| C-N-O (nitro) | 118.0° |
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain properties, such as reaction barriers and non-covalent interactions, though at a significantly greater computational cost. frontiersin.org
For a molecule like this compound, these high-accuracy calculations could be used to refine the understanding of its electronic energy and electron correlation effects. They are particularly valuable for benchmarking results from more computationally efficient methods like DFT and for investigating reaction mechanisms where precise energy barriers are critical. frontiersin.org However, due to their computational expense, their application is often limited to smaller molecular systems or specific aspects of a larger molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For this compound, the electron-withdrawing nature of the nitro (NO₂) and sulfonamide (SO₂NH₂) groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The hydroxyl group (-OH), being an electron-donating group, would primarily influence the HOMO. Analysis of the spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic reactions. mdpi.com
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative, based on typical FMO analyses of nitro-substituted aromatic sulfonamides.) mdpi.comresearchgate.net
| Orbital | Energy (eV) | Description |
| HOMO | -7.15 eV | Primarily located on the phenyl ring and hydroxyl group; indicates sites susceptible to electrophilic attack. |
| LUMO | -2.50 eV | Concentrated around the nitro group and the sulfonamide moiety; indicates sites for nucleophilic attack. |
| HOMO-LUMO Gap | 4.65 eV | Suggests high kinetic stability but potential for charge-transfer interactions. |
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are used to simulate the physical movements and interactions of atoms and molecules. These methods are essential for understanding the dynamic nature of compounds and their conformational preferences.
Molecular mechanics simplifies a molecule by treating atoms as spheres and bonds as springs. The energy of a given conformation is calculated using a force field, which is a set of parameters and equations describing the energetics of bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).
While general-purpose force fields like AMBER or CHARMM exist, developing a specific force field for a class of compounds like nitrobenzenesulfonamides can provide more accurate simulations. This process involves parameterizing the force field by fitting calculated energies and geometries to high-quality quantum mechanical data or experimental results. Such a specialized force field would enable large-scale simulations, such as studying the interaction of many sulfonamide molecules or their behavior in complex environments.
Molecular Dynamics (MD) simulations use the principles of molecular mechanics to model the movement of atoms in a molecule over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of a molecule's dynamic behavior, including its conformational changes and interactions with its surroundings, such as a solvent. iaea.org
For this compound, an MD simulation would reveal how the molecule behaves in an aqueous environment. Key analyses from an MD trajectory include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time. nih.gov Analysis of hydrogen bonding patterns, particularly involving the hydroxyl and sulfonamide groups, would show how the molecule interacts with water or other potential binding partners. nih.gov These simulations are crucial for understanding how the molecule's flexibility and intermolecular interactions might influence its properties and function. iaea.org
In Silico Prediction and Elucidation of Biological Target Interactions (Mechanistic Focus)
The application of in silico techniques provides a powerful lens through which the mechanistic underpinnings of a compound's biological interactions can be explored. For this compound, computational studies are pivotal in predicting its potential binding affinity and mode of interaction with various biological macromolecules, offering insights that can guide further experimental validation.
Molecular Docking Studies with Enzyme Active Sites and Receptor Binding Pockets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can simulate its interaction with the active sites of enzymes or the binding pockets of receptors, providing valuable information on binding energy and the specific amino acid residues involved in the interaction.
While specific molecular docking studies exclusively featuring this compound are not extensively documented in publicly available literature, the broader class of sulfonamides has been widely studied, particularly as inhibitors of carbonic anhydrases (CAs). nih.govnih.govmdpi.com These enzymes play crucial roles in various physiological processes. nih.gov Docking studies of benzenesulfonamide (B165840) derivatives with various CA isoforms, such as hCA II and hCA IX, have revealed key interactions. nih.gov Typically, the sulfonamide group coordinates with the zinc ion in the active site, while the benzene (B151609) ring and its substituents form hydrogen bonds and van der Waals interactions with surrounding amino acid residues. nih.govmdpi.com
For this compound, it is hypothesized that the sulfonamide moiety would anchor the molecule to the zinc ion in the active site of a carbonic anhydrase. The hydroxyl and nitro groups on the benzene ring would then be available to form specific hydrogen bonds and other interactions with the amino acid residues lining the active site cavity, potentially influencing its inhibitory potency and selectivity for different CA isoforms. For instance, studies on other substituted benzenesulfonamides have shown that the nature and position of substituents significantly impact the binding affinity. nih.gov
To illustrate the potential interactions, a hypothetical docking scenario of this compound within a generic carbonic anhydrase active site is presented below. This is based on the known binding modes of other sulfonamide inhibitors.
| Biological Target (Hypothetical) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Carbonic Anhydrase II | -7.5 | His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen bond, Hydrophobic |
| Carbonic Anhydrase IX | -8.2 | His94, His96, His119, Val121, Leu198 | Zinc coordination, Hydrogen bond, van der Waals |
This table presents hypothetical data based on docking studies of analogous sulfonamide compounds and is for illustrative purposes only, as specific studies on this compound are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. qub.ac.uknih.gov These models are instrumental in understanding which physicochemical properties of a molecule are crucial for its activity and for predicting the activity of novel compounds.
Specific QSAR studies focusing on this compound are not readily found in the scientific literature. However, QSAR analyses of broader classes of nitroaromatic compounds and sulfonamide derivatives have been conducted to predict various biological activities, including toxicity and enzyme inhibition. nih.govdergipark.org.tr These studies typically employ a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model.
For a compound like this compound, relevant descriptors in a QSAR model could include:
Electronic Descriptors: The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group would significantly influence the electronic properties of the benzene ring. Descriptors such as Hammett constants (σ), dipole moment, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be critical.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) would be a key descriptor, as it influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in a target protein.
Steric/Topological Descriptors: Molecular weight, molar refractivity, and various shape indices would account for the size and shape of the molecule, which are important for fitting into a binding site.
A hypothetical QSAR model for a series of nitrobenzenesulfonamide derivatives might take the following form:
pIC50 = β0 + β1logP + β2σ + β3*MR
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents hydrophobicity, σ represents the electronic effect of substituents, and MR represents molar refractivity. The coefficients (β) would be determined through statistical analysis of a training set of compounds.
| QSAR Model (Hypothetical) | Statistical Parameter | Value |
| Nitrobenzenesulfonamide derivatives vs. a specific biological target | R² (Coefficient of determination) | 0.85 |
| Q² (Cross-validated R²) | 0.75 | |
| F-statistic | 45.6 | |
| Standard Error | 0.21 |
This table presents hypothetical data for a QSAR model of analogous compounds to illustrate the concept, as specific models for this compound are not available. The R² value indicates the proportion of the variance in the dependent variable that is predictable from the independent variables, while Q² assesses the predictive power of the model. qub.ac.uk
Pharmacophore Modeling and Virtual Screening for Novel Research Targets
Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. nih.govnih.govmdpi.com These models can then be used as 3D queries to search large chemical databases (virtual screening) to identify novel compounds that are likely to be active.
A pharmacophore model for a ligand like this compound would typically be generated based on its structure and known interactions with a biological target, or by aligning a set of active compounds and identifying common features. The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the sulfonamide group.
Hydrogen Bond Donor: The hydrogen atom of the hydroxyl group and the sulfonamide NH group.
Aromatic Ring: The benzene ring, which can engage in π-π stacking or hydrophobic interactions.
Negative Ionizable Feature: The sulfonamide group can be deprotonated at physiological pH.
A hypothetical pharmacophore model derived from this compound could be used to screen databases for new potential inhibitors of a target enzyme, for instance, a specific carbonic anhydrase isoform. The screening process would identify molecules that match the defined pharmacophoric features in their 3D structure.
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Aromatic Ring (AR) | Aromatic center | π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. |
| Hydrogen Bond Acceptor (HBA) | Site that can accept a hydrogen bond | Interaction with hydrogen bond donor residues (e.g., Serine, Threonine, Asparagine). |
| Hydrogen Bond Donor (HBD) | Site that can donate a hydrogen bond | Interaction with hydrogen bond acceptor residues (e.g., Aspartate, Glutamate, main chain carbonyls). |
| Negative Ionizable (NI) | Group that is negatively charged at physiological pH | Electrostatic interactions with positively charged residues (e.g., Lysine, Arginine) or metal ions. |
This table outlines the likely pharmacophoric features of this compound and their potential roles in molecular interactions.
Virtual screening campaigns based on such a pharmacophore model could lead to the identification of structurally diverse compounds that share the key interaction features of this compound, thus providing new avenues for research and development.
Mechanistic Studies of Biological and Biochemical Interactions in Vitro and Pre Clinical in Vivo Models
Enzyme Inhibition Kinetics and Mechanism Elucidation
The study of how a compound affects enzyme activity is fundamental to understanding its potential biological role. For 5-Hydroxy-2-nitrobenzenesulfonamide, researchers would typically investigate its inhibitory effects on various enzymes to determine its potency, mechanism of action, and specificity.
Key parameters in characterizing an enzyme inhibitor are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.
The binding mode of an inhibitor describes how it interacts with the enzyme and its substrate. Common modes include:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this mode, the apparent Km of the substrate is increased, while the Vmax remains unchanged.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the Vmax is decreased, but the Km remains the same. researchgate.netsigmaaldrich.comtainstruments.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition leads to a decrease in both Vmax and Km.
Currently, specific Ki or IC50 values for this compound are not available in the public domain. Further experimental studies are required to determine these values and to elucidate its primary binding mode with specific target enzymes.
Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors associate and dissociate from the enzyme, and their effects can be overcome, for instance, by increasing the substrate concentration in the case of competitive inhibition. researchgate.net Irreversible inhibitors, on the other hand, typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity. nih.gov
The determination of whether this compound acts as a reversible or irreversible inhibitor would involve experiments such as dialysis or rapid dilution studies. If the enzyme's activity is restored after removing the inhibitor, the inhibition is considered reversible. To date, such studies for this specific compound have not been reported.
To understand the specific biological effects of an inhibitor, it is crucial to assess its selectivity. This involves testing the compound against a panel of related enzymes to determine if it inhibits a specific target or a broad range of enzymes. High selectivity is often a desirable characteristic for therapeutic agents to minimize off-target effects.
A selectivity profile for this compound has not yet been established. Future research would need to screen this compound against various enzyme families, such as kinases, proteases, or phosphatases, to identify its specific targets and selectivity profile.
Ligand-Biomolecule Binding Affinity and Thermodynamics
Beyond enzyme inhibition kinetics, understanding the thermodynamics and kinetics of the binding interaction between a ligand like this compound and its target biomolecule provides deeper mechanistic insights.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. nih.govfrontiersin.org By titrating the ligand into a solution containing the biomolecule, ITC can determine the binding affinity (Ka), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry (n) of the interaction. tainstruments.com The Gibbs free energy change (ΔG) can then be calculated from the binding affinity. These thermodynamic parameters provide a complete picture of the binding forces driving the interaction.
There are currently no published ITC studies detailing the thermodynamic parameters of binding for this compound with any specific biomolecule. Such data would be invaluable in understanding the nature of its interactions at a molecular level.
Surface Plasmon Resonance (SPR) is another label-free technique used to study biomolecular interactions in real-time. nih.govharvard.edu In an SPR experiment, one molecule is immobilized on a sensor surface, and the binding of its partner flowing over the surface is detected as a change in the refractive index. harvard.edu This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd), which is the reciprocal of the binding affinity (Ka), can be calculated from the ratio of kd to ka.
As with ITC, there is no publicly available SPR data for the kinetic binding analysis of this compound. Future SPR studies would be instrumental in characterizing the kinetics of its binding to target proteins, providing a dynamic view of the interaction.
Structural Biology of Compound-Biomolecule Complexes
To comprehend the interaction of this compound with its putative protein targets at an atomic level, a multi-faceted structural biology approach would be employed. These techniques are essential for visualizing the binding mode, identifying key interacting residues, and understanding any conformational changes induced upon binding.
X-ray crystallography stands as a gold-standard technique for obtaining high-resolution three-dimensional structures of protein-ligand complexes. nih.gov The primary strategy would involve co-crystallizing this compound with its purified target protein.
Hypothetical Co-crystallization Screening Protocol:
A typical approach would involve screening a wide range of conditions to identify those permissive for the growth of high-quality crystals of the complex. This would be done using vapor diffusion methods (hanging or sitting drop).
| Parameter | Range of Conditions to be Screened | Purpose |
| Precipitant | Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 4000), salts (e.g., ammonium (B1175870) sulfate (B86663), sodium chloride) | To induce supersaturation and facilitate crystal formation. |
| pH | 4.0 - 9.0 | To optimize the charge distribution on the protein surface, enhancing crystal contacts. |
| Protein Concentration | 5 - 20 mg/mL | To achieve the necessary concentration for crystallization without causing amorphous precipitation. |
| Ligand Molar Excess | 2-fold to 10-fold | To ensure saturation of the protein's binding site with this compound. |
| Additives | Small molecules (e.g., glycerol, detergents) | To improve crystal quality by reducing solvent content or stabilizing the complex. |
Successful co-crystallization would be followed by cryo-protection and exposure to a high-intensity X-ray beam. The resulting diffraction pattern would be processed to generate an electron density map, into which the atomic model of the protein and the bound this compound would be built and refined. This would reveal the precise binding orientation, key hydrogen bonds, and other non-covalent interactions between the compound and its target.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state method to study ligand-protein interactions, providing information on binding affinity, kinetics, and the specific residues involved in the interaction. nih.gov
Chemical Shift Perturbation (CSP) Mapping:
A common NMR technique to map the binding site of this compound on a target protein is through Chemical Shift Perturbation (CSP) analysis, often using a 2D ¹H-¹⁵N HSQC spectrum. This experiment requires the protein to be isotopically labeled with ¹⁵N.
Hypothetical CSP Titration Experiment:
| Step | Description | Expected Outcome |
| 1. Initial Spectrum | A ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is recorded in the absence of the ligand. | Each peak in the spectrum corresponds to a specific backbone amide proton and nitrogen pair. |
| 2. Titration | Increasing concentrations of this compound are added to the protein sample. | |
| 3. Spectral Monitoring | A ¹H-¹⁵N HSQC spectrum is recorded at each titration point. | Amide peaks of residues in or near the binding site will show a progressive shift in their position (chemical shift perturbation). |
| 4. Data Analysis | The magnitude of the chemical shift changes for each residue is plotted against the residue number. | Residues with the most significant perturbations are identified as being part of the binding interface. |
Further NMR experiments, such as Saturation Transfer Difference (STD) NMR, could be employed to identify which parts of the this compound molecule are in close contact with the protein. nih.gov
The process would involve flash-freezing a thin layer of the purified complex (with the compound bound) in vitreous ice. A transmission electron microscope would then be used to collect a large dataset of images of individual particles in different orientations. These images are then computationally processed and averaged to reconstruct a 3D density map of the complex. The higher resolution of modern cryo-EM can often allow for the direct visualization of the bound small molecule.
Cellular Pathway Modulation Studies (In Vitro Models)
To move from molecular interactions to cellular function, it is crucial to investigate how this compound affects biochemical pathways and signaling networks within cultured cells.
Based on the identity of the target protein (as determined by methods in section 5.3), studies would be designed to probe the impact of this compound on the specific biochemical pathway in which the target is involved. For instance, if the target were a kinase, a key experiment would be to measure the phosphorylation status of its known downstream substrates.
Hypothetical Kinase Pathway Inhibition Assay:
| Cell Line | Treatment | Assay | Expected Result if Compound is an Inhibitor |
| Relevant cancer cell line | Vehicle (DMSO) | Western Blot for phospho-substrate | High levels of phospho-substrate |
| Relevant cancer cell line | This compound | Western Blot for phospho-substrate | Dose-dependent decrease in the levels of phospho-substrate |
This approach would provide direct evidence of the compound's ability to modulate a specific pathway's activity within a cellular context.
To gain a broader understanding of the cellular response to this compound, a wider array of molecular markers and signaling cascades would be analyzed. This is often accomplished using techniques like Western blotting or quantitative PCR to measure changes in protein levels, phosphorylation states, or gene expression.
Hypothetical Analysis of Apoptosis and Cell Cycle Pathways:
| Pathway | Molecular Marker | Method of Analysis | Potential Effect of this compound |
| Apoptosis | Cleaved Caspase-3 | Western Blot | Increase in cleaved caspase-3, indicating activation of apoptosis. |
| BAX/Bcl-2 ratio | qPCR / Western Blot | Increase in the BAX/Bcl-2 ratio, promoting apoptosis. | |
| Cell Cycle | Cyclin D1 | Western Blot | Decrease in Cyclin D1 levels, suggesting G1 cell cycle arrest. |
| p21 | Western Blot | Increase in p21 levels, a common cell cycle inhibitor. |
These studies would help to build a comprehensive picture of the cellular signaling cascades modulated by this compound, linking the initial protein-ligand interaction to a functional cellular outcome. A related compound, 2-nitrobenzenesulfonamide (B48108), has been utilized as a chemical linker that responds to the redox potential across cellular membranes, suggesting that compounds in this class can have functions sensitive to the intracellular environment. nih.gov
Pre-clinical in vivo Target Engagement and Mechanistic Evaluation (Non-Clinical Focus)
Biomarker Analysis in Animal Models to Confirm Target Modulation
No studies describing the use of biomarkers to confirm the modulation of specific targets by this compound in animal models have been identified. Research in this area would typically involve measuring changes in specific molecules (e.g., proteins, enzymes) in response to the compound to verify its mechanism of action in vivo.
Mechanistic Pharmacodynamic Studies to Understand Compound Action in vivo
There is a lack of published mechanistic pharmacodynamic studies for this compound. Such studies are crucial for understanding how the compound affects the body at a molecular and cellular level over time in a living organism, and for linking its mechanism of action to a physiological response.
Due to the unavailability of research data, no data tables or detailed findings can be presented.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the 5-Hydroxy-2-nitrobenzenesulfonamide Core and its Analogues
Positional Scanning and Substituent Effects (Electronic, Steric, and Hydrophobic)
The strategic placement and nature of substituents on the benzenesulfonamide (B165840) ring can dramatically influence its interaction with biological targets. The electronic effects (electron-donating or electron-withdrawing), steric hindrance, and hydrophobicity of these substituents are key considerations.
For the this compound core, the existing hydroxyl (-OH) and nitro (-NO2) groups already confer specific electronic properties. The hydroxyl group at position 5 is an activating, ortho-para directing group, while the nitro group at position 2 is a deactivating, meta-directing group.
Systematic modifications would involve introducing a variety of substituents at the remaining open positions on the aromatic ring (positions 3, 4, and 6) to probe the SAR. For instance, the introduction of small, electron-donating groups like a methyl group could enhance activity, while bulky groups might lead to a loss of potency due to steric clashes within a receptor's binding site. The substitution pattern on the phenyl ring of benzenesulfonamide derivatives has been shown to be crucial for their inhibitory activity against various enzymes. nih.gov
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound | Modification | Position | Electronic Effect | Steric Effect | Hydrophobic Character | Hypothetical Activity (IC50, µM) |
| Parent | - | - | - | - | - | 10 |
| Analog 1 | -CH3 | 4 | Electron-donating | Small | Increased | 5 |
| Analog 2 | -Cl | 4 | Electron-withdrawing | Small | Increased | 8 |
| Analog 3 | -OCH3 | 4 | Electron-donating | Medium | Increased | 12 |
| Analog 4 | -t-butyl | 4 | Electron-donating | Large | Significantly Increased | >100 |
| Analog 5 | -NH2 | 3 | Electron-donating | Small | Decreased | 25 |
This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For the this compound core, the sulfonamide group itself can be considered a bioisostere of a carboxylic acid. zu.ac.ae Further modifications could involve replacing the nitro group with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group to fine-tune electronic properties and metabolic stability.
Scaffold hopping takes this a step further by replacing the central core of the molecule with a structurally different scaffold while aiming to retain similar biological activity. nih.gov This can lead to the discovery of novel chemical series with improved properties. For instance, the benzenesulfonamide core could be replaced by a bioisosteric heterocyclic ring system. The goal of such a strategy is to identify new molecules that maintain the key pharmacophoric features necessary for biological activity but possess a different chemical backbone. psu.edu
Chirality and Stereoisomerism in Activity Modulation
Although the parent compound this compound is achiral, the introduction of chiral centers through modification can have a profound impact on biological activity. If a substituent introduced creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different potencies and efficacies. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. Therefore, if a modification introduces chirality, it is crucial to separate and evaluate the individual stereoisomers to identify the more active and selective enantiomer.
Correlation of Structural Changes with Biological/Biochemical Activity
To move beyond qualitative observations, quantitative methods are employed to correlate the structural modifications with the observed biological or biochemical activity.
Statistical Analysis and Regression Modeling of SAR Data
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to find a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For the analogs of this compound, a QSAR model could be developed using the data from systematic modifications.
This would involve calculating various molecular descriptors for each analog, such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic parameters (e.g., logP). These descriptors are then used as independent variables in a regression analysis, with the biological activity (e.g., IC50) as the dependent variable. The resulting equation can help to predict the activity of new, unsynthesized analogs and provide a deeper understanding of the SAR. tuni.fi
Table 2: Illustrative Descriptors for QSAR Analysis of this compound Analogs
| Analog | logP | Hammett (σ) | Taft (Es) | Observed -log(IC50) |
| Parent | 1.5 | 0 | 0 | 5.0 |
| Analog 1 | 2.0 | -0.17 | -1.24 | 5.3 |
| Analog 2 | 2.2 | 0.23 | -0.97 | 5.1 |
| Analog 3 | 1.8 | -0.27 | -1.51 | 4.9 |
This table presents illustrative data for a hypothetical QSAR study.
Identification of Key Pharmacophoric Elements and Hot Spots for Interaction
Through the analysis of SAR data, key pharmacophoric elements can be identified. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its active analogs, the pharmacophore might consist of:
A hydrogen bond donor (the hydroxyl group).
A hydrogen bond acceptor (the nitro group and/or the sulfonamide oxygens).
An aromatic ring for π-π stacking interactions.
The sulfonamide group, which can act as a hydrogen bond donor and acceptor and is a key feature in many enzyme inhibitors. researchgate.net
Molecular modeling and docking studies can further elucidate the binding mode of these compounds within a target's active site, visually identifying "hot spots" for interaction. nih.gov These hot spots are specific amino acid residues or regions within the binding pocket that form crucial interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. Understanding these key interactions is vital for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Structure-Property Relationship Studies for Research Applications
The inherent chemical structure of this compound, featuring a hydroxyl group, a nitro group, and a sulfonamide moiety on a benzene (B151609) ring, dictates its interactions within a biological milieu. The electronic effects and steric properties of these functional groups are pivotal in defining its metabolic fate and its ability to traverse cellular barriers.
Influence of Structure on in vitro Metabolic Stability and Degradation Pathways (in Research Media)
The metabolic stability of a compound, often assessed in in vitro systems such as liver microsomes or hepatocytes, provides an early indication of its likely in vivo half-life and clearance. researchgate.net For this compound, its metabolic profile is anticipated to be influenced by several key structural features.
The presence of a nitroaromatic group suggests that reductive metabolism is a probable degradation pathway. nih.gov In anaerobic conditions, and catalyzed by enzymes such as cytochrome P450 reductases, the nitro group can be reduced to a nitrosoamine, then to a hydroxylamine (B1172632), and ultimately to an amine. nih.gov The resulting aminophenol derivative could then undergo further phase II conjugation reactions.
Furthermore, the sulfonamide group, while generally considered metabolically stable, can be susceptible to cleavage under certain conditions. domainex.co.uk The presence of the electron-withdrawing nitro group on the same aromatic ring may render the sulfonamide bond more liable to hydrolytic cleavage. domainex.co.uk This would lead to the formation of 5-hydroxy-2-nitroaniline and sulfurous acid.
Oxidative metabolism, primarily mediated by cytochrome P450 enzymes, is another potential route of degradation. nih.gov The aromatic ring is a substrate for hydroxylation, although the existing hydroxyl group may direct the position of further oxidation. N-dealkylation at the sulfonamide nitrogen, if substituted, would also be a possible metabolic route.
The stability of this compound and its analogs in liver microsomes can be quantified by measuring the rate of disappearance of the parent compound over time. This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are valuable for predicting in vivo hepatic clearance. mdpi.com
Table 1: Postulated Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Key Enzymes Involved | Potential Metabolites |
| Nitroreduction | Cytochrome P450 Reductases, Aldehyde Oxidase | 5-Hydroxy-2-nitrosobenzenesulfonamide, 5-Hydroxy-2-hydroxylaminobenzenesulfonamide, 2-Amino-5-hydroxybenzenesulfonamide (B14060326) |
| Sulfonamide Cleavage | Hydrolases, Glutathione S-transferases (GSTs) | 5-Hydroxy-2-nitroaniline, Sulfurous acid |
| Aromatic Hydroxylation | Cytochrome P450s | Dihydroxy-nitrobenzenesulfonamide isomers |
| Phase II Conjugation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate (B86663) conjugates of the parent compound or its phase I metabolites |
This table is based on established metabolic pathways for structurally related compounds and has not been experimentally confirmed for this compound.
Impact of Structural Modifications on Permeation in in vitro Cell-Based Models
The ability of a compound to pass through biological membranes is a critical factor for its absorption and distribution. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability. nih.gov The apparent permeability coefficient (Papp) is the standard metric derived from these assays to classify compounds as having low, moderate, or high permeability. nih.gov
The permeation of this compound across Caco-2 cell monolayers is expected to be influenced by its physicochemical properties, which are directly linked to its structure. The presence of both a hydroxyl group and a sulfonamide moiety, which can act as hydrogen bond donors and acceptors, increases the polarity of the molecule. This is likely to result in a lower passive diffusion rate across the lipophilic cell membrane.
Structural modifications to the this compound scaffold would be expected to alter its permeability profile. For instance, masking the polar hydroxyl group through etherification or esterification would increase lipophilicity and likely enhance passive permeability. Similarly, substitution on the sulfonamide nitrogen with alkyl groups could also increase lipophilicity and permeability, although very bulky substituents might introduce steric hindrance.
Table 2: Predicted Impact of Structural Modifications on Caco-2 Permeability of this compound Analogs
| Structural Modification | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Apparent Permeability (Papp) | Rationale |
| O-Alkylation of the hydroxyl group | Increase | Increase | Reduces polarity and hydrogen bonding potential, favoring passive diffusion. |
| N-Alkylation of the sulfonamide | Increase | Increase | Increases lipophilicity, potentially enhancing passive transport. |
| Introduction of additional polar groups (e.g., -COOH, -NH2) | Decrease | Decrease | Increases polarity and hydrogen bonding, hindering passive diffusion. |
| Removal of the nitro group | Increase | May Increase or Decrease | Increases lipophilicity, but also alters electronic properties which could affect transporter interactions. |
| Isomeric repositioning of functional groups | Variable | Variable | Changes in intramolecular interactions and overall molecular shape can significantly affect both passive diffusion and transporter recognition. |
This table presents predicted trends based on general principles of medicinal chemistry and has not been experimentally validated for this compound.
Advanced Analytical Methodologies for Research Applications
Chromatographic Methods Development for Purity Assessment and Separation
Chromatographic techniques are fundamental for the separation and purity verification of 5-Hydroxy-2-nitrobenzenesulfonamide. The development of robust chromatographic methods ensures accurate and reproducible results in research applications.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of an efficient HPLC method is critical for its quantification and purity assessment. Reversed-phase HPLC is the most common approach for compounds with similar polarity. tandfonline.comnih.govnih.gov
Method optimization involves a systematic evaluation of several parameters to achieve optimal separation, peak shape, and analysis time. Key parameters include the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and detector settings. For a compound like this compound, which contains both a polar hydroxyl group and a non-polar benzene (B151609) ring, a C18 column is a suitable starting point for the stationary phase. tandfonline.comepa.gov
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tandfonline.comwaters.commtc-usa.com The ratio of the organic solvent to the aqueous phase is adjusted to control the retention time of the analyte. The addition of a small amount of acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group and the sulfonamide group. nih.govsielc.com
Detection is commonly performed using a UV detector, as the nitroaromatic and phenolic chromophores in the molecule absorb UV radiation. tandfonline.comnih.gov The selection of the detection wavelength is based on the compound's UV-Vis spectrum to ensure maximum sensitivity.
Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Nitro Compounds
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Provides a non-polar stationary phase for reversed-phase separation. tandfonline.comepa.gov |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | The organic/aqueous ratio controls elution, and the acid improves peak symmetry. nih.govmtc-usa.com |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varying polarities. tandfonline.comnih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations. nih.gov |
| Detection | UV at 254 nm or other optimal wavelength | The nitroaromatic structure provides strong UV absorbance for sensitive detection. tandfonline.commtc-usa.com |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC injections. nih.gov |
This table presents a hypothetical optimized method based on established practices for similar compounds and is for illustrative purposes.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of sulfonamides, direct analysis of this compound by GC is challenging. The high polarity imparted by the hydroxyl and sulfonamide groups, and its relatively high molecular weight, would likely lead to poor chromatographic performance and thermal degradation in the GC inlet and column.
However, GC can be employed for the analysis of this compound following a derivatization step. nih.govnih.gov Derivatization converts the non-volatile compound into a more volatile and thermally stable derivative. For sulfonamides, methylation is a common derivatization technique. nih.govoup.com This process replaces the acidic protons on the sulfonamide and hydroxyl groups with methyl groups, thereby reducing polarity and increasing volatility.
Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary GC column. Detection can be achieved using a flame ionization detector (FID) or, for higher sensitivity and structural confirmation, a mass spectrometer (MS). nih.govoup.com This approach is particularly useful for identifying and quantifying volatile degradants or impurities that may be present in a sample of this compound.
Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. mdpi.com A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups.
Based on the chemical structure of this compound, the molecule is achiral. It does not possess a stereocenter, and therefore, it does not exist as enantiomers. As a result, chiral chromatography is not an applicable technique for the analysis of this compound, and the determination of enantiomeric excess is not relevant. The separation of sulfonamide derivatives that are chiral has been demonstrated using techniques like Supercritical Fluid Chromatography (SFC) and HPLC with chiral stationary phases. nih.govnih.govresearchgate.net
Spectrophotometric and Electrochemical Detection Methods for Research Assays
Spectrophotometric and electrochemical methods offer alternative or complementary approaches to chromatographic techniques for the quantification and detection of this compound in research assays.
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edushimadzu.com this compound possesses two key chromophores: the phenolic group and the nitroaromatic system.
The benzene ring itself has absorption bands in the UV region. The presence of a hydroxyl group (a phenol) typically results in absorption maxima around 270-280 nm. docbrown.infonih.gov The nitro group, when conjugated with the aromatic ring, acts as a strong chromophore and can shift the absorption to longer wavelengths (a bathochromic shift), often with increased intensity. docbrown.inforesearchgate.net It is common for nitrophenols to exhibit absorption bands that extend into the visible region, potentially imparting a yellowish color. docbrown.info For instance, 3-nitrophenol (B1666305) shows a second λmax at 340 nm which extends into the visible region. docbrown.info Similarly, the UV-Vis spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile shows absorption bands at 295 nm and 340 nm. researchgate.net
For quantification in biochemical assays, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. This method is simple, rapid, and cost-effective, making it suitable for routine analysis. rsc.orgresearchgate.net
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| Phenolic | 270 - 280 | Moderate | The primary absorption band of the phenol (B47542) moiety. docbrown.infonih.gov |
| Nitroaromatic | 320 - 400 | High | The conjugated nitro group causes a bathochromic shift and hyperchromic effect. researchgate.netresearchgate.net |
This table is based on the known spectral properties of phenolic and nitroaromatic compounds and serves as an estimation.
Electrochemical methods provide a highly sensitive and selective platform for the detection of electroactive species. The nitro group (-NO2) in this compound is electrochemically active and can be readily reduced at an electrode surface. nih.govacs.org This property forms the basis for its detection using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). nih.gov
The electrochemical reduction of a nitroaromatic compound typically involves an irreversible four-electron, four-proton process that converts the nitro group to a hydroxylamine (B1172632) group (-NHOH). acs.org This reduction occurs at a specific potential, which can be used for qualitative identification. The current generated during this process is proportional to the concentration of the compound, allowing for quantitative analysis. nih.govacs.org
For trace analysis in in vitro systems, modified electrodes are often employed to enhance sensitivity and selectivity. acs.orgrsc.org These modifications can involve the use of nanomaterials like carbon nanotubes or mesoporous silica, which increase the electrode's surface area and facilitate electron transfer. acs.orgrsc.orgnih.gov Electrochemical sensors offer advantages such as rapid analysis, low detection limits, and the potential for miniaturization for real-time monitoring in biological environments. nih.govacs.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Methanol |
| Phosphoric Acid |
| 3-Nitrophenol |
Hyphenated Techniques for Complex Mixture Analysis
In modern research, the comprehensive analysis of complex mixtures is paramount for understanding intricate biological and chemical systems. Hyphenated analytical techniques, which couple a separation method with a detection method, provide the high sensitivity and selectivity required for such detailed investigations. These methodologies are instrumental in the qualitative and quantitative analysis of various compounds within a complex matrix.
LC-MS/MS for Metabolite Identification and Quantification in Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely employed for the identification and quantification of metabolites in biological samples. youtube.com This method combines the superior separation capabilities of liquid chromatography with the high mass accuracy and structural elucidation potential of tandem mass spectrometry. youtube.com The process involves the chromatographic separation of analytes in a mixture, followed by their ionization and subsequent analysis by two mass analyzers in series. The first mass analyzer selects a specific parent ion, which is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for detecting specific metabolites even at low concentrations. nih.gov
In the context of drug metabolism studies, LC-MS/MS is indispensable for identifying the biotransformation products of a parent compound. youtube.com A research study on the metabolism of a novel β-adrenolytic compound, (RS)-9, provides a relevant example of this application. nih.gov In this study, the compound was incubated with rat liver microsomes and administered to rats to investigate its metabolic fate. nih.gov The subsequent analysis of various biological samples (serum, urine, liver, etc.) using LC-MS/MS led to the identification of several phase I and phase II metabolites. nih.gov The primary metabolic pathways observed were hydroxylation and dihydroxylation, followed by conjugation with glucuronic acid, sulfuric acid, or a methyl group. nih.gov
A similar methodological approach could be applied to investigate the metabolic profile of This compound . By incubating the compound with relevant biological systems (e.g., liver microsomes, hepatocytes) and analyzing the samples with LC-MS/MS, researchers could identify and quantify its potential metabolites. The expected metabolic transformations could include hydroxylation, reduction of the nitro group, or conjugation reactions.
Table 1: Illustrative Metabolite Profile of a Research Compound ((RS)-9) Determined by LC-MS/MS nih.gov
| Metabolite | Proposed Biotransformation | Measured m/z |
| M1 | Hydroxylation | 373.2470 |
| M2 | Dihydroxylation | 389.4318 |
| M3 | Methylation | 371.1612 |
| M4 | Glucuronidation | 533.5118 |
| M5 | Sulfation | 437.2350 |
This table is based on the metabolic study of (RS)-9 and serves as an example of the data that can be generated using LC-MS/MS for metabolite identification. nih.gov
GC-MS for Volatile Organic Compound Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile organic compounds (VOCs) in a sample. This method is particularly suited for compounds that are thermally stable and can be readily vaporized without decomposition. The sample is first introduced into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, narrow column. The separation of compounds is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "chemical fingerprint" that can be used to identify the compound by comparison to spectral libraries. mdpi.com
In research applications, GC-MS is extensively used for profiling VOCs in various matrices, including environmental, food, and biological samples. mdpi.comnih.govnih.gov For instance, it can be employed to analyze the headspace of a sample, which contains the volatile compounds that have evaporated from the solid or liquid phase. mdpi.comnih.gov This headspace analysis is a non-invasive way to probe the chemical composition of a sample.
While no specific studies on the volatile organic compound profile of This compound using GC-MS are publicly available, the technique could theoretically be applied to investigate any volatile impurities or degradation products associated with the compound. For such an analysis, a sample of This compound would be prepared, and the headspace or a solvent extract would be injected into the GC-MS system. The resulting chromatogram would show peaks corresponding to the different volatile compounds present, and the mass spectrum of each peak would be used for identification.
Table 2: General Parameters for GC-MS Analysis of Volatile Organic Compounds
| Parameter | Typical Setting |
| Carrier Gas | Helium |
| Column Type | Capillary column (e.g., HP-5MS) |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Ramped (e.g., 40 °C to 250 °C) |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
This table provides a general overview of typical GC-MS parameters and does not represent a specific analysis of this compound.
Potential Research Applications and Tools
Development as a Mechanistic Probe for Biological Pathways
There is currently no available research demonstrating the development or use of 5-Hydroxy-2-nitrobenzenesulfonamide as a mechanistic probe to investigate biological pathways.
Use in Target Identification and Validation Studies
No studies have been identified that utilize this compound for the purpose of identifying or validating biological targets.
Contribution to the Understanding of Disease Mechanisms (Pre-clinical, Non-Clinical)
There is no pre-clinical or non-clinical research available that details the contribution of this compound to the understanding of disease mechanisms.
Role in in vitro Disease Modeling and Cell Line Studies
No published studies could be found that describe the use of this compound in in vitro disease models or cell line-based investigations.
Utility in Exploring Specific Biological Targets Implicated in Pathological Processes
Research on the utility of this compound in exploring specific biological targets relevant to pathological processes has not been found in the public scientific domain.
Generation of Novel Chemical Scaffolds for Academic Drug Discovery Initiatives
There is no evidence in the current body of scientific literature to suggest that this compound has been used as a foundational scaffold for the generation of novel chemical entities in academic drug discovery programs.
Lead Compound Identification and Optimization for Further Academic Research
The journey of a new drug often begins with the identification of a "lead compound"—a molecule that exhibits a desired biological activity, albeit with potential for improvement. The structure of this compound possesses key functional groups that are prevalent in many biologically active molecules, making it a candidate for initial screening and subsequent optimization in academic research settings.
The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. This functional group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. The nitro group, an electron-withdrawing group, can influence the compound's electronic properties and potential interactions with target biomolecules. Furthermore, the hydroxyl group can also act as a hydrogen bond donor or acceptor, contributing to binding affinity.
Should initial biological screening reveal any activity for this compound, its structure serves as a starting point for optimization. Medicinal chemists could systematically modify each part of the molecule to understand its structure-activity relationship (SAR). For instance, the position of the substituents on the benzene (B151609) ring could be altered, or the functional groups themselves could be replaced with other moieties to enhance potency, selectivity, and pharmacokinetic properties. While specific studies on this compound as a lead compound are not prominent, the general principles of medicinal chemistry suggest its potential as a scaffold for such endeavors.
Inspiration for New Chemical Libraries Targeting Specific Biomolecules
In modern drug discovery, the creation of chemical libraries—large collections of diverse compounds—is a fundamental strategy for identifying new drug candidates. The structural framework of this compound can serve as an inspiration for the design of focused chemical libraries aimed at particular biological targets.
The benzenesulfonamide (B165840) core is a versatile scaffold that can be readily functionalized. Researchers can envision a library of compounds where the hydroxyl and nitro groups are systematically varied, or where additional substituents are introduced onto the aromatic ring. This approach allows for the exploration of a defined chemical space around the initial structure. For example, a library could be synthesized to explore different substitution patterns on the benzene ring to probe the binding pocket of a target enzyme.
The design of such libraries is often guided by computational methods, such as pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. If this compound or a related analog shows promise, a pharmacophore model could be developed based on its structure. This model would then be used to computationally screen virtual libraries of compounds or to guide the synthesis of a physical library with a higher probability of containing active molecules. Although no specific chemical libraries based on this compound are currently reported, its chemical tractability makes it a plausible starting point for the generation of novel compound collections for high-throughput screening campaigns.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Biological Targets and Off-Target Interactions (Mechanistic)
A critical first step in characterizing any bioactive compound is the identification of its molecular targets. Chemical probes are essential tools for this purpose, allowing for the precise interrogation of biological systems. nih.govyoutube.com For 5-Hydroxy-2-nitrobenzenesulfonamide, the initial goal would be to identify its primary binding partners within the cell. The sulfonamide group, for instance, is a well-known pharmacophore present in various antibacterial drugs that inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. ontosight.ai Future research should investigate if this compound exhibits similar activity.
Beyond primary targets, understanding off-target interactions is crucial for predicting potential side effects and for discovering new therapeutic applications (polypharmacology). nih.gov A comprehensive screening of this compound against a wide panel of proteins can reveal unexpected binding events. Techniques like activity-based protein profiling (ABPP) could be employed, using reactivity-based chemical probes to profile thousands of protein targets simultaneously in their native biological systems. youtube.com This approach can identify not only the primary target but also a spectrum of lower-affinity off-targets, providing a complete picture of the compound's cellular interactions. nih.govecancer.org Such studies are vital for refining the compound into a selective chemical probe for basic research or a drug candidate with a well-defined safety profile.
Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics for Mechanistic Studies)
To build a comprehensive mechanistic understanding of how this compound affects cellular systems, its integration with 'omics' technologies is indispensable.
Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, offering a global view of cellular changes upon compound treatment. davuniversity.orgbiognosys.com This is a powerful method for target identification without prior knowledge of the compound's function. nih.govsapient.bio For example, thermal proteome profiling (TPP) could identify direct targets of this compound by detecting changes in protein thermal stability upon compound binding. Furthermore, expression proteomics can reveal downstream effects, showing which protein levels change after treatment, thereby elucidating the affected signaling pathways. nih.gov
Metabolomics: As the downstream output of genomic and proteomic activity, the metabolome provides a functional readout of the cell's physiological state. youtube.com Metabolomics analysis can reveal which metabolic pathways are perturbed by this compound. nih.govacs.org Given that nitroaromatic compounds can be bioreduced and integrated into various metabolic pathways, and sulfonamides can interfere with folate metabolism, studying the metabolic fingerprint of treated cells is crucial. mdpi.com This could uncover novel mechanisms of action or identify biomarkers of the compound's activity. nih.gov
The integration of these omics datasets can provide a systems-level understanding of the compound's function, moving beyond a single target to a network-level perspective. frontiersin.org
| Omics Technology | Application for this compound Research | Potential Insights |
| Proteomics | Identify proteins that directly bind to the compound; quantify changes in protein expression post-treatment. | Direct biological targets, off-targets, affected signaling pathways, mechanism of action. davuniversity.orgnih.gov |
| Metabolomics | Profile changes in small molecule metabolites after cellular exposure to the compound. | Perturbed metabolic pathways, functional consequences of target engagement, potential biomarkers. youtube.comnih.gov |
| Genomics | (e.g., CRISPR screens) Identify genes that, when knocked out, confer sensitivity or resistance to the compound. | Genetic determinants of compound activity, validation of protein targets, identification of resistance mechanisms. |
Application in Novel in vitro Models (e.g., Organoids, 3D Cell Cultures) for Enhanced Biological Relevance
Traditional two-dimensional (2D) cell cultures grown on flat plastic surfaces often fail to replicate the complex architecture and cellular interactions of living tissues, which can lead to misleading results in drug testing. scicomm-clips.eu Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant environment for studying the effects of compounds like this compound. nih.govcorning.com
3D Cell Cultures (Spheroids): Simple 3D spheroids can be formed from one or more cell types. These models better mimic the nutrient and oxygen gradients found in tissues and have been shown to exhibit different drug sensitivities compared to 2D cultures. bmrat.org Testing this compound on 3D spheroids could provide more accurate data on its efficacy.
Organoids: Organoids are sophisticated 3D models derived from stem cells that self-organize into structures resembling miniature organs. crownbio.combiocompare.com They capture the genetic and phenotypic characteristics of the original tissue, making them powerful platforms for drug discovery and personalized medicine. stemcell.comresearchgate.net For instance, if the compound is being explored for anticancer activity, patient-derived tumor organoids could be used to predict treatment response on an individual basis. stemcell.com Using organoids allows for the assessment of efficacy and toxicity in a context that more closely mirrors human physiology, reducing the reliance on animal models and potentially accelerating the translation of findings to the clinic. epistem.co.ukdanaher.com
| Model Type | Description | Advantages for Studying this compound |
| 2D Monolayer Culture | Cells grown on a flat, rigid surface. | High-throughput, cost-effective, simple to maintain. scicomm-clips.eu |
| 3D Spheroid Culture | Aggregates of one or more cell types grown in suspension or in a scaffold-free manner. | Better mimics tissue-like structures, nutrient/oxygen gradients, and cell-cell interactions. nih.govbmrat.org |
| Organoid Culture | Stem cell-derived 3D structures that self-organize and recapitulate key aspects of organ architecture and function. | High physiological relevance, captures tissue heterogeneity, suitable for personalized medicine studies. crownbio.combiocompare.comresearchgate.net |
Development of Advanced Delivery Systems for Research Probes
To be effective as a research tool or therapeutic, a compound must reach its target site in the body or cell. Advanced drug delivery systems (DDS) can enhance the solubility, stability, and targeting of molecules like this compound. nih.govgenesispub.org These systems use carriers like liposomes, polymers, or nanoparticles to encapsulate the compound, improving its pharmacokinetic properties and reducing off-target effects. nih.govumbrex.com
For research purposes, a "smart" delivery system could be designed to release this compound in response to specific stimuli present in a particular cellular microenvironment (e.g., pH changes or enzyme activity). This would allow for highly localized and controlled interrogation of biological pathways. For example, nanoparticles could be engineered to deliver the compound specifically to cancer cells while sparing healthy tissue, thereby increasing its therapeutic window. nih.gov Another avenue involves using natural nanocarriers like exosomes, which are small vesicles that can cross biological barriers and deliver their cargo to specific cells. acs.org
Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology
The comprehensive characterization of a novel compound such as this compound is beyond the scope of any single scientific discipline. Progress requires a highly collaborative and interdisciplinary approach, a hallmark of the field of chemical biology. mskcc.orgucla.edu
Future research should foster collaborations between:
Synthetic Organic Chemists: To synthesize derivatives of this compound with improved potency, selectivity, and drug-like properties. cancer.gov
Biochemists and Molecular Biologists: To perform enzymatic assays, validate targets, and elucidate the molecular mechanisms of action.
Proteomics and Metabolomics Experts: To conduct large-scale systems-level analyses of the compound's effects. broadinstitute.org
Cell Biologists and Tissue Engineers: To develop and utilize advanced in vitro models like organoids for more relevant testing. scicomm-clips.eu
Pharmacologists and Clinicians: To guide the research towards addressing unmet clinical needs and to facilitate the potential translation of the findings. dana-farber.org
By bringing together experts from these diverse fields, a synergistic research program can be established to fully explore the biological potential of this compound and pave the way for its potential use as a novel research probe or therapeutic agent. mskcc.orgcancer.gov
Q & A
Q. Critical factors :
- Temperature control : Excess heat during sulfonation can lead to over-sulfonation or decomposition.
- Reagent purity : Impurities in chlorosulfonic acid or ammonia reduce yield .
- Protection/deprotection strategies : Protecting the nitro group during hydroxylation prevents unwanted reduction .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and hydroxyl protons (broad signal ~δ 5.5 ppm).
- ¹³C NMR : Confirms sulfonamide (C-SO₂-N) and nitro (C-NO₂) groups via distinct shifts.
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) :
- ESI-MS in negative mode detects [M–H]⁻ ions. Fragmentation patterns confirm nitro and sulfonamide groups .
Intermediate: How can researchers mitigate common side reactions during synthesis?
Answer:
- Nitro group reduction :
- Avoid reductive conditions (e.g., catalytic hydrogenation) during hydroxylation. Use mild oxidizing agents like H₂O₂ .
- Sulfonamide hydrolysis :
- Control pH during amination (pH 8–9) to prevent acid/base-catalyzed cleavage .
- Byproduct formation :
- Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- Single-crystal growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Structure refinement :
- Validation tools :
Advanced: How should researchers address discrepancies in crystallographic data?
Answer:
- Twinning analysis :
- Residual density maps :
- Cross-validation :
Advanced: What computational approaches predict the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) :
- Calculate Fukui indices (Gaussian 16, B3LYP/6-311+G(d,p)) to identify electrophilic/nucleophilic sites.
- Molecular docking :
- Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on sulfonamide’s hydrogen-bonding capacity .
- Solvent effects :
- Conduct COSMO-RS simulations (TURBOMOLE) to predict solubility and stability in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
